molecular formula C11H20BN3O2 B11870686 1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-amine CAS No. 948593-46-2

1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-amine

Cat. No.: B11870686
CAS No.: 948593-46-2
M. Wt: 237.11 g/mol
InChI Key: GHKSDJGAHHBDOS-UHFFFAOYSA-N
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Description

1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-amine is a boronic ester derivative of pyrazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-amine typically involves the reaction of 1-ethyl-1H-pyrazol-4-amine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation ensures high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Aryl halides in the presence of a palladium catalyst and a base such as potassium carbonate.

Major Products

    Oxidation: Boronic acids.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Biaryl compounds.

Scientific Research Applications

1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications. The pyrazole ring can interact with various receptors and enzymes, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
  • 1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Uniqueness

1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-amine is unique due to its specific combination of a boronic ester group and a pyrazole ring. This combination provides distinct reactivity and potential applications compared to other similar compounds. The presence of the boronic ester group allows for versatile chemical transformations, while the pyrazole ring offers potential biological activity.

Biological Activity

1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-amine (CAS Number: 1007110-53-3) is a compound of increasing interest in medicinal and agricultural chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound based on recent studies, highlighting its synthesis, mechanisms of action, and potential applications.

The compound's molecular formula is C11H19BN2O2C_{11}H_{19}BN_{2}O_{2} with a molecular weight of approximately 222.092 g/mol. The structure includes a pyrazole ring and a boronic ester group, which are known to influence its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₁H₁₉BN₂O₂
Molecular Weight222.092 g/mol
CAS Number1007110-53-3
Purity98%

Synthesis

The synthesis of this compound typically involves multi-step reactions including boronation and cyclization processes. The compound can be synthesized through nucleophilic substitution reactions involving appropriate pyrazole derivatives and boronic acids or esters .

Herbicidal Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant herbicidal activity. For instance, certain pyrazole derivatives showed moderate herbicidal effects against various weed species such as Digitaria sanguinalis and Abutilon theophrasti. Specifically, compounds with similar structural motifs to this compound were noted for their ability to inhibit weed growth by up to 60% in controlled assays .

The herbicidal activity is believed to be linked to the inhibition of specific metabolic pathways in plants. Pyrazole compounds often interfere with the synthesis of essential plant hormones or disrupt photosynthetic processes. This results in stunted growth or death of target weed species .

Case Studies

A notable case study involved testing the herbicidal efficacy of various pyrazole derivatives in greenhouse conditions. Compounds exhibiting structural similarities to this compound were applied at concentrations of 150 g a.i./ha. The results indicated that some derivatives outperformed traditional herbicides like pyroxasulfone in inhibiting weed growth .

Future Directions

Given the promising biological activities observed in related compounds, further research into this compound could lead to the development of new herbicides or therapeutic agents. Structural modifications may enhance its efficacy and broaden its application spectrum.

Properties

CAS No.

948593-46-2

Molecular Formula

C11H20BN3O2

Molecular Weight

237.11 g/mol

IUPAC Name

1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-4-amine

InChI

InChI=1S/C11H20BN3O2/c1-6-15-9(8(13)7-14-15)12-16-10(2,3)11(4,5)17-12/h7H,6,13H2,1-5H3

InChI Key

GHKSDJGAHHBDOS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NN2CC)N

Origin of Product

United States

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